4-chloro-N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound with the molecular formula C14H9Cl2N3O4. This compound is characterized by the presence of chloro, nitro, and benzenecarboximidamide functional groups, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with 4-chlorobenzenecarboximidamide in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield 4-amino-N’-{[(2-amino-4-chlorophenyl)carbonyl]oxy}benzenecarboximidamide.
Scientific Research Applications
4-chloro-N’-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the nitro and chloro functional groups but lacks the benzenecarboximidamide moiety.
4-chloro-2-nitrobenzonitrile: Similar structure but with a nitrile group instead of the benzenecarboximidamide group.
Uniqueness
4-chloro-N’-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H9Cl2N3O4 |
---|---|
Molecular Weight |
354.1 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-9-3-1-8(2-4-9)13(17)18-23-14(20)11-6-5-10(19(21)22)7-12(11)16/h1-7H,(H2,17,18) |
InChI Key |
RFNMTAINSPKXSO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.